molecular formula C30H25NO4P2 B158222 Imidodiphosphorous acid, phenyl-, tetraphenyl ester CAS No. 129682-74-2

Imidodiphosphorous acid, phenyl-, tetraphenyl ester

Cat. No. B158222
M. Wt: 525.5 g/mol
InChI Key: OMMZDFMXEMHSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidodiphosphorous acid, phenyl-, tetraphenyl ester (IDPTPE) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IDPTPE is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. This compound has been extensively studied for its ability to act as a catalyst in various chemical reactions.

Mechanism Of Action

The mechanism of action of Imidodiphosphorous acid, phenyl-, tetraphenyl ester as a catalyst is not fully understood, but it is believed to involve the activation of the substrate through coordination with the phosphorus atoms in the compound. This activation leads to the formation of an intermediate that can undergo further reactions to produce the desired product.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Imidodiphosphorous acid, phenyl-, tetraphenyl ester, but it has been shown to be relatively non-toxic. However, due to its potential to act as a catalyst in various chemical reactions, caution should be exercised when handling this compound.

Advantages And Limitations For Lab Experiments

Imidodiphosphorous acid, phenyl-, tetraphenyl ester has several advantages for use in lab experiments, including its high solubility in organic solvents, its ability to act as a catalyst in various reactions, and its relative ease of synthesis. However, limitations include the potential for the compound to decompose under certain conditions and the need for careful handling due to its potential to act as a catalyst.

Future Directions

There are several future directions for research on Imidodiphosphorous acid, phenyl-, tetraphenyl ester, including its potential use in the production of novel materials and its application in the synthesis of new organic compounds. Additionally, further research is needed to fully understand the mechanism of action of Imidodiphosphorous acid, phenyl-, tetraphenyl ester as a catalyst and its potential applications in various industries.
In conclusion, Imidodiphosphorous acid, phenyl-, tetraphenyl ester is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a catalyst, stabilizer, and co-catalyst in various chemical reactions. While there is still much to learn about this compound, its unique properties and potential applications make it an exciting area of research for the future.

Synthesis Methods

Imidodiphosphorous acid, phenyl-, tetraphenyl ester can be synthesized through the reaction of phenylphosphonic dichloride with diphenylamine in the presence of a base such as triethylamine. The reaction yields a tetraphenyl ester of imidodiphosphorous acid, which is then purified through recrystallization.

Scientific Research Applications

Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been used in various scientific research applications, including catalysis, polymerization, and as a stabilizer in the production of plastics. In catalysis, Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been shown to be an effective catalyst for the synthesis of esters, amides, and other organic compounds. In polymerization, Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been used as a co-catalyst in the production of polyethylene and other polymers.

properties

CAS RN

129682-74-2

Product Name

Imidodiphosphorous acid, phenyl-, tetraphenyl ester

Molecular Formula

C30H25NO4P2

Molecular Weight

525.5 g/mol

IUPAC Name

N,N-bis(diphenoxyphosphanyl)aniline

InChI

InChI=1S/C30H25NO4P2/c1-6-16-26(17-7-1)31(36(32-27-18-8-2-9-19-27)33-28-20-10-3-11-21-28)37(34-29-22-12-4-13-23-29)35-30-24-14-5-15-25-30/h1-25H

InChI Key

OMMZDFMXEMHSGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(P(OC2=CC=CC=C2)OC3=CC=CC=C3)P(OC4=CC=CC=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N(P(OC2=CC=CC=C2)OC3=CC=CC=C3)P(OC4=CC=CC=C4)OC5=CC=CC=C5

Other CAS RN

129682-74-2

synonyms

N,N-bis(diphenoxyphosphanyl)aniline

Origin of Product

United States

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